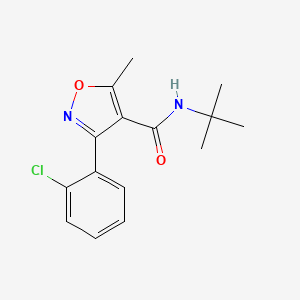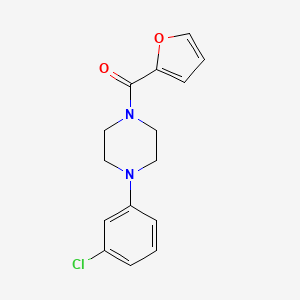
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BAY 73-6691 and is a selective inhibitor of phosphodiesterase 9 (PDE9), which is an enzyme that plays a crucial role in regulating intracellular signaling pathways.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of PDE9, which is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, the levels of cGMP in the brain are increased, which leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide are primarily related to its inhibition of PDE9. This compound has been shown to increase the levels of cGMP in the brain, which can improve cognitive function and have neuroprotective effects. PDE9 inhibitors have also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments are its potent and selective inhibition of PDE9, which makes it a useful tool for studying the role of PDE9 in various biological processes. However, the limitations of this compound are its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail to gain a better understanding of its effects on intracellular signaling pathways. Additionally, future research could focus on developing more potent and selective PDE9 inhibitors based on the structure of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves a series of chemical reactions. The first step is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethyl-1-phenyl-1H-pyrazol-3-one. This intermediate is then reacted with bromine in the presence of sodium acetate to form 4-bromo-2,4-dimethyl-1-phenyl-1H-pyrazol-3-one. The final step involves the reaction of the brominated intermediate with methyl isocyanate to form 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
The primary application of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is in the field of medicinal chemistry. This compound has been found to be a potent and selective inhibitor of PDE9, which makes it a potential candidate for the treatment of various diseases such as Alzheimer's disease, schizophrenia, and depression. PDE9 inhibitors have also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-8-4-5-11(9(2)6-8)15-13(18)12-10(14)7-17(3)16-12/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNHAAPLSITHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)